1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a 3,4-dichlorobenzyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 3,4-dichlorobenzyl chloride under basic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The 3,4-dichlorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)pyrrolidin-2-amine
- 1-(3,4-Dichlorobenzyl)piperidin-3-amine
- 1-(3,4-Dichlorobenzyl)pyrrolidin-2-one
Uniqueness
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H15Cl3N2 |
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Molecular Weight |
281.6 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;/h1-2,5,9H,3-4,6-7,14H2;1H |
InChI Key |
RPIFBKNLIMPSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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